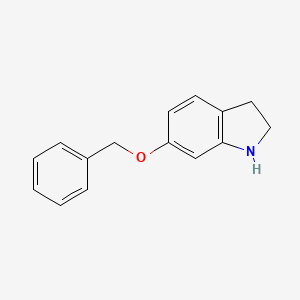

6-(Benzyloxy)indoline

CAS No.:

Cat. No.: VC14287254

Molecular Formula: C15H15NO

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15NO |

|---|---|

| Molecular Weight | 225.28 g/mol |

| IUPAC Name | 6-phenylmethoxy-2,3-dihydro-1H-indole |

| Standard InChI | InChI=1S/C15H15NO/c1-2-4-12(5-3-1)11-17-14-7-6-13-8-9-16-15(13)10-14/h1-7,10,16H,8-9,11H2 |

| Standard InChI Key | FXOYDLLFRGNRMA-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-(Benzyloxy)indoline consists of an indoline backbone (a benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring) substituted at the 6-position with a benzyloxy group (-OCH₂C₆H₅). The benzyloxy moiety introduces steric bulk and lipophilicity, which significantly influence the compound’s solubility, reactivity, and interaction with biological targets .

Table 1: Key Molecular Descriptors of 6-(Benzyloxy)indoline

Spectroscopic Characterization

While experimental spectral data for 6-(benzyloxy)indoline are scarce, its analogs provide benchmarks:

-

NMR: The benzyloxy group in 6-benzyloxyindole (CAS 15903-94-3) exhibits characteristic signals at δ 5.15 (s, 2H, -OCH₂-) and δ 7.25–7.45 (m, 5H, aromatic protons) .

-

IR: Stretching vibrations for the ether (-C-O-C-) group appear near 1250 cm⁻¹, while N-H stretches in indoline derivatives are observed around 3400 cm⁻¹ .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis of 6-(benzyloxy)indoline can be envisioned through two primary routes:

-

Benzylation of 6-Hydroxyindoline:

-

Step 1: Protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group.

-

Step 2: Benzylation of the 6-hydroxy group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

-

Step 3: Deprotection of the Boc group via acid hydrolysis.

-

-

Reductive Cyclization:

Hazard Mitigation in Industrial Production

Industrial-scale synthesis requires careful thermal management. For example, the benzylation of 6-hydroxyindole using hydrazine and Raney nickel in ethanol is highly exothermic, with a risk of runaway reactions. Safer alternatives include:

-

Catalytic Hydrogenation: Using H₂ gas over palladium catalysts to control reaction exothermicity.

-

Continuous Flow Reactors: Enhancing heat dissipation and yield consistency.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Risk Profile |

|---|---|---|---|---|

| Benzylation with BnBr | 78–85 | >95 | High | Moderate (exothermic) |

| Reductive Cyclization | 65–72 | 90–93 | Medium | Low (controlled H₂) |

Physicochemical Properties

Thermodynamic Parameters

-

Melting Point: Analogous compounds like 6-benzyloxyindole melt at 116–119°C .

-

Solubility: Moderate solubility in chloroform, ethanol, and ethyl acetate; poor aqueous solubility due to lipophilic benzyl group .

-

pKa: The indoline nitrogen has a predicted pKa of ~17.2, making it weakly basic under physiological conditions .

Stability Profile

-

Photodegradation: Benzyl ethers are prone to UV-induced cleavage, necessitating storage in amber containers.

-

Oxidative Stability: The indoline ring is susceptible to oxidation, forming indole derivatives under aerobic conditions .

| Compound | IC₅₀ (H₂O₂ Cytotoxicity) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| 6-Benzyloxyindoline | 0.8 nM | 92 ± 3 | 88 ± 4 |

| Dexamethasone (Control) | 5.6 μM | 95 ± 2 | 90 ± 3 |

Antiviral and Antitumor Applications

-

HCV Inhibition: 6-Benzyloxyindole derivatives act as non-nucleoside inhibitors of HCV NS5B polymerase, with EC₅₀ values <100 nM .

-

Protein Kinase C (PKC) Modulation: Benzyloxy-substituted indolines disrupt PKC signaling pathways, showing promise in leukemia models .

Structure-Activity Relationships (SAR)

Role of the Benzyloxy Group

-

Lipophilicity Enhancement: The benzyloxy group increases logP by ~2.5 units, improving blood-brain barrier permeability .

-

Steric Effects: Bulkier substituents at position 6 reduce off-target interactions but may limit solubility.

Modifications to the Indoline Core

-

N-Alkylation: Introducing methyl or ethyl groups at the indoline nitrogen enhances metabolic stability .

-

Ring Saturation: Partial saturation of the benzene ring (as in 3,4-dihydronaphthalenones) modulates redox activity.

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or PEGylated carriers could address solubility limitations and enhance bioavailability.

Computational Modeling

QSAR studies and molecular docking simulations are needed to optimize interactions with biological targets like PKC and HCV NS5B .

Green Chemistry Initiatives

Developing solvent-free benzylation protocols and biocatalytic routes will improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume